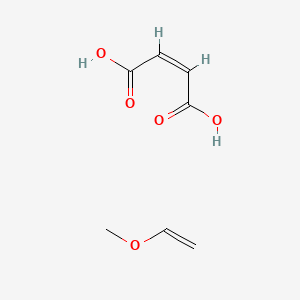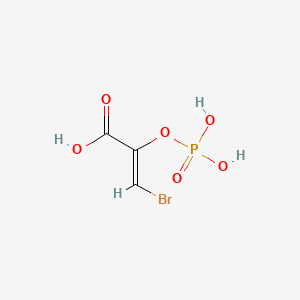
beta-Boswellic acid
Übersicht
Beschreibung
Beta-Boswellic acid: is a pentacyclic triterpenoid molecule derived from the resin of trees in the genus Boswellia, particularly Boswellia serrata . It is one of the major components of the resin, making up approximately 30% of it . This compound has garnered significant attention due to its potential therapeutic properties, including anti-inflammatory, anti-tumor, and neuroprotective effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : Beta-Boswellic acid can be extracted from the gum resin of Boswellia serrata. The extraction process typically involves solvent extraction followed by purification steps such as chromatography . Additionally, acetyl-11-keto-beta-boswellic acid, a derivative, can be synthesized using chitosan-sodium alginate-calcium chloride nanoparticles .
Industrial Production Methods: : Industrial production of this compound involves large-scale extraction from Boswellia resin. The resin is subjected to solvent extraction, and the resulting extract is purified using techniques like high-performance liquid chromatography (HPLC) to isolate this compound .
Analyse Chemischer Reaktionen
Types of Reactions: : Beta-Boswellic acid undergoes various chemical reactions, including oxidation, reduction, and substitution . For instance, acetylation of this compound results in the formation of acetyl-beta-boswellic acid .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride are employed.
Substitution: Acetylation reactions typically use acetic anhydride in the presence of a catalyst.
Major Products
Oxidation: Leads to the formation of keto-beta-boswellic acid.
Reduction: Results in the formation of reduced derivatives of this compound.
Substitution: Produces acetyl-beta-boswellic acid.
Wissenschaftliche Forschungsanwendungen
Beta-Boswellic acid has a wide range of applications in scientific research:
Wirkmechanismus
Beta-Boswellic acid exerts its effects through multiple mechanisms:
Vergleich Mit ähnlichen Verbindungen
Beta-Boswellic acid is part of a group of compounds known as boswellic acids. Similar compounds include:
Alpha-Boswellic acid: Differs in its triterpene structure and has similar anti-inflammatory properties.
Acetyl-beta-boswellic acid: An acetylated derivative with enhanced anti-inflammatory activity.
Keto-beta-boswellic acid: Formed through oxidation and has potent anti-tumor properties.
Uniqueness: : this compound stands out due to its prominent role in inducing apoptosis in cancer cells and its potential neuroprotective effects . Its ability to modulate multiple signaling pathways makes it a versatile compound in therapeutic research .
Eigenschaften
IUPAC Name |
3-hydroxy-4,6a,6b,8a,11,12,14b-heptamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picene-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O3/c1-18-10-13-26(3)16-17-28(5)20(24(26)19(18)2)8-9-21-27(4)14-12-23(31)30(7,25(32)33)22(27)11-15-29(21,28)6/h8,18-19,21-24,31H,9-17H2,1-7H3,(H,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGQZFQREPIKMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C(=O)O)O)C)C)C2C1C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60859516 | |
| Record name | 3-Hydroxyurs-12-en-23-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60859516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3R,5R)-3,5-dihydroxy-7-[(1S,2S,6S,8S)-6-hydroxy-2-methyl-8-(2-methyl-1-oxobutoxy)-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]heptanoic acid](/img/structure/B1233097.png)











![(E)-8-[7-hydroxy-2-[2-[6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-4,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoic acid](/img/structure/B1233116.png)
